Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin
Overview
Description
Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin is a synthetic compound used primarily in biochemical research. It is known for its fluorogenic properties, making it a valuable tool in various assays and studies. The compound is characterized by its complex structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group, an L-aspartic acid moiety, and a 7-amido-4-methylcoumarin group.
Scientific Research Applications
Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a fluorogenic substrate in various assays.
Biology: Employed in the study of enzyme kinetics and specificity, particularly for enzymes like aspartylglucosaminidase and L-asparaginase.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic research.
Industry: Utilized in the development of fluorescent probes and sensors for biochemical analysis.
Mechanism of Action
Target of Action
The primary target of Fmoc-Asp-AMC is the amino group of an activated incoming amino acid during peptide synthesis . The Fmoc group serves as a temporary protecting group for the amino group, allowing for the controlled formation of peptide bonds .
Mode of Action
Fmoc-Asp-AMC interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed using a base, typically piperidine . This allows for the controlled assembly of peptides .
Biochemical Pathways
The use of Fmoc-Asp-AMC in peptide synthesis affects the biochemical pathway of peptide bond formation . The Fmoc group provides a means of protecting the amino group during this process, preventing unwanted reactions and ensuring the correct sequence of amino acids in the peptide .
Pharmacokinetics
Its properties relevant to its use in synthesis include its stability under the conditions of peptide synthesis and its reactivity with the amino group of the incoming amino acid .
Result of Action
The use of Fmoc-Asp-AMC in peptide synthesis results in the formation of peptide bonds in a controlled manner . This allows for the synthesis of peptides of significant size and complexity . The final product of the reaction is the desired peptide, with the Fmoc group removed .
Action Environment
The action of Fmoc-Asp-AMC is influenced by the conditions of the peptide synthesis. For example, the choice of solvent can affect the efficiency of the Fmoc deprotection and peptide bond formation . Additionally, the temperature and pH can also influence the rate and efficiency of the reactions .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin typically involves multiple steps. The process begins with the protection of the amino group of L-aspartic acid using the Fmoc group. This is followed by the coupling of the protected amino acid with 7-amido-4-methylcoumarin. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the coumarin moiety.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: The removal of the Fmoc group is typically achieved using piperidine in a solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced coumarin compounds.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-L-Aspartic acid beta-7-amido-4-methylcoumarin
- Fmoc-L-Glutamic acid alpha-7-amido-4-methylcoumarin
- Fmoc-L-Glutamic acid beta-7-amido-4-methylcoumarin
Uniqueness
Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin is unique due to its specific structure, which combines the Fmoc-protected L-aspartic acid with the 7-amido-4-methylcoumarin group. This unique combination imparts distinct fluorogenic properties, making it particularly useful in biochemical assays and research applications.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O7/c1-16-12-27(34)38-25-13-17(10-11-18(16)25)30-28(35)24(14-26(32)33)31-29(36)37-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,30,35)(H,31,36)(H,32,33)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJFCKXPEQMMDK-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373216 | |
Record name | Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238084-15-6 | |
Record name | Fmoc-L-Aspartic acid alpha-7-amido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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